(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride
Description
“(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride” is a chiral amine derivative featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an ethylamine chain at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Molecular Formula: C₅H₁₁ClN₄
Molecular Weight: 162.62 g/mol (calculated)
Key Features:
- 1,2,3-triazole core with a methyl group at the 1-position.
- Ethylamine chain with a chiral center (S-configuration).
- Hydrochloride salt for improved physicochemical properties.
This compound is structurally analogous to bioactive molecules targeting enzymes or receptors where hydrogen bonding (via the triazole’s nitrogen atoms) and stereospecific interactions are critical .
Properties
Molecular Formula |
C5H11ClN4 |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(1S)-1-(3-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-3-7-8-9(5)2;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
AEZTZBLFYWLKEK-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)N.Cl |
Canonical SMILES |
CC(C1=CN=NN1C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through reductive amination of an appropriate aldehyde or ketone with ammonia or a primary amine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group undergoes nucleophilic substitution reactions with acylating and alkylating agents. For example:
-
Acylation : Reacts with acetyl chloride in anhydrous conditions to form N-acetyl derivatives.
-
Alkylation : Forms secondary amines when treated with alkyl halides (e.g., methyl iodide) under basic conditions.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | Amide derivative | ~85% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated product | ~78% |
Coordination Chemistry
The triazole ring acts as a ligand for transition metals due to its three nitrogen atoms. Copper(I) and zinc(II) complexes are common:
-
Cu(I) Coordination : Forms stable complexes via N2 and N3 atoms of the triazole, enhancing catalytic activity in click chemistry applications .
-
Zn(II) Binding : Interacts with metalloenzymes, potentially inhibiting their activity through competitive coordination.
Mechanistic Insight :
DFT studies reveal that electron-deficient substituents on the triazole enhance metal-binding affinity by polarizing electron density toward nitrogen atoms .
Cycloreversion and Elimination Pathways
Under thermal or acidic conditions, the triazole ring may undergo cycloreversion or elimination:
-
Cycloreversion : At elevated temperatures (>100°C), releases alkyne and azide precursors (e.g., in ethanol) .
-
Amine Elimination : In polar aprotic solvents (e.g., 1,4-dioxane), eliminates dialkylamines via six-membered transition states (ΔG‡ = 15.3 kcal/mol) .
Comparative Energy Barriers :
| Pathway | Solvent | ΔG‡ (kcal/mol) |
|---|---|---|
| Amine Elimination | 1,4-Dioxane | 15.3 |
| Cycloreversion | Ethanol | 28.6 |
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines:
-
Example : Condensation with benzaldehyde in methanol yields a Schiff base (λₐᵦₛ = 320 nm).
Conditions :
-
Solvent: Methanol
-
Catalyst: None (proceeds at RT)
-
Yield: ~90%
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization:
-
Deprotonation : Treatment with NaOH releases the free amine (pKₐ ≈ 9.2).
-
Reprotonation : Reacts with HCl gas to regenerate the salt form.
Solubility Profile :
| Form | Water Solubility | Organic Solubility |
|---|---|---|
| Hydrochloride | High | Low (DMF, DMSO) |
| Free Amine | Low | High (EtOAc, CHCl₃) |
Biological Interaction Mechanisms
The triazole ring and amine group enable interactions with enzymes and receptors:
Scientific Research Applications
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or infectious diseases.
Biology: It can be used in biochemical assays to study enzyme activity or as a ligand in receptor binding studies.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, or coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, substituents, and salt forms. Data is derived from catalogs and chemical databases (e.g., Enamine Ltd, AldrichCPR) .
Table 1. Structural and Physicochemical Comparison
Key Observations:
Pyrazole and pyridine derivatives (rows 4–5) lack the triazole’s three nitrogen atoms, reducing hydrogen-bonding capacity but introducing sulfur or chlorine substituents for varied reactivity .
Substituent Effects: Methyl vs. Sulfonyl group: The pyrazole derivative (row 4) includes a sulfonyl moiety, enhancing polarity but reducing membrane permeability .
Amine Chain and Salt Form: Ethyl (C2) vs. propyl (C3) chains influence molecular flexibility and hydrophobic interactions. Dihydrochloride salts (rows 3–4) improve solubility but may increase hygroscopicity compared to monohydrochloride forms .
Chirality :
- Only the target compound and its 1,2,4-triazole analog (rows 1–2) feature a chiral center, which is critical for enantioselective interactions in drug design .
Research Implications
- The 1,2,3-triazole core in the target compound is advantageous for click chemistry applications and metal coordination, unlike pyridine or pyrazole derivatives .
- Chirality and salt form must be optimized for pharmacokinetic performance; for example, dihydrochloride salts may suit intravenous formulations, while monohydrochloride forms are preferred for oral delivery .
Biological Activity
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its structural characteristics, biological activities, and potential applications based on existing research.
Structural Characteristics
The molecular formula of this compound is CHN, and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| SMILES | CC@HN |
| InChI | InChI=1S/C5H10N4 |
This compound features a triazole ring which is integral to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail specific areas of biological activity.
1. Enzyme Inhibition
One of the primary areas of interest is the compound's potential as an enzyme inhibitor. It has been studied for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibitors of CA-II have therapeutic implications in conditions such as glaucoma and epilepsy.
2. Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented in the literature; however, triazoles are generally recognized for their broad-spectrum antimicrobial effects .
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds have been investigated for their biological activities:
Case Study 1: Triazole Derivatives Against Cryptosporidium
A study highlighted the efficacy of triazole derivatives against Cryptosporidium, a parasite causing gastrointestinal infections. The derivatives exhibited varying degrees of potency with some showing EC values in the low micromolar range. This suggests that similar compounds may hold promise for treating parasitic infections .
Case Study 2: Antimicrobial Activity
Another research effort focused on the synthesis of new triazole derivatives that demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings underline the potential for developing novel antimicrobial agents from triazole scaffolds .
Q & A
Q. How can enantiomer-specific toxicity be assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
